2-(4-FLUOROPHENOXY)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE
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Overview
Description
2-(4-FLUOROPHENOXY)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE is a synthetic organic compound that features a fluorophenoxy group, a thiazolyl-substituted piperidine, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-FLUOROPHENOXY)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE typically involves multiple steps, including the formation of the fluorophenoxy group, the thiazolyl-substituted piperidine, and the final acetamide linkage. Common synthetic routes may involve:
Formation of the fluorophenoxy group: This can be achieved through nucleophilic aromatic substitution reactions.
Synthesis of the thiazolyl-substituted piperidine: This step may involve the cyclization of appropriate precursors under specific conditions.
Coupling reactions: The final step involves coupling the fluorophenoxy and thiazolyl-piperidine intermediates with an acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-FLUOROPHENOXY)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying interactions with biological targets.
Medicine: Potential therapeutic applications, subject to further research.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-FLUOROPHENOXY)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE would depend on its specific interactions with molecular targets. This may involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide
- 2-(4-bromophenoxy)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide
Uniqueness
The uniqueness of 2-(4-FLUOROPHENOXY)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE lies in the presence of the fluorophenoxy group, which can impart distinct chemical and biological properties compared to its chloro- and bromo- analogs.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2S/c17-12-1-3-14(4-2-12)22-11-15(21)19-13-5-8-20(9-6-13)16-18-7-10-23-16/h1-4,7,10,13H,5-6,8-9,11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFWOAWDFRNXJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)COC2=CC=C(C=C2)F)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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